3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Overview
Description
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] is an organic compound with the molecular formula C14H19N It is characterized by a spirocyclic structure, where a naphthalene ring is fused to a piperidine ring
Preparation Methods
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of naphthalene derivatives with piperidine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces saturated hydrocarbons.
Scientific Research Applications
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its structural properties impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] include other spirocyclic compounds such as 3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione and 3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]. These compounds share the spirocyclic motif but differ in the specific rings involved and their chemical properties.
3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione:
3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]: This compound features a benzofuran ring instead of a naphthalene ring, leading to variations in its chemical behavior and uses.
The uniqueness of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMBYBVKVUTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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